molecular formula C17H20N4O3 B11015979 1-(4-methoxyphenyl)-5-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]pyrrolidine-3-carboxamide

1-(4-methoxyphenyl)-5-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]pyrrolidine-3-carboxamide

Cat. No.: B11015979
M. Wt: 328.4 g/mol
InChI Key: CTELQQPTDPDKTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-METHOXYPHENYL)-5-OXO-N-[2-(1H-PYRAZOL-1-YL)ETHYL]-3-PYRROLIDINECARBOXAMIDE is a complex organic compound that features a pyrrolidine ring, a pyrazole moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHOXYPHENYL)-5-OXO-N-[2-(1H-PYRAZOL-1-YL)ETHYL]-3-PYRROLIDINECARBOXAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 2,4,6-trichlorophenyl hydrazine in ethanol containing concentrated hydrochloric acid . The mixture is stirred under reflux conditions for a specified period, followed by purification through crystallization .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHOXYPHENYL)-5-OXO-N-[2-(1H-PYRAZOL-1-YL)ETHYL]-3-PYRROLIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-METHOXYPHENYL)-5-OXO-N-[2-(1H-PYRAZOL-1-YL)ETHYL]-3-PYRROLIDINECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-METHOXYPHENYL)-5-OXO-N-[2-(1H-PYRAZOL-1-YL)ETHYL]-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-METHOXYPHENYL)-5-OXO-N-[2-(1H-PYRAZOL-1-YL)ETHYL]-3-PYRROLIDINECARBOXAMIDE is unique due to its combination of a pyrrolidine ring, pyrazole moiety, and methoxyphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H20N4O3

Molecular Weight

328.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-5-oxo-N-(2-pyrazol-1-ylethyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C17H20N4O3/c1-24-15-5-3-14(4-6-15)21-12-13(11-16(21)22)17(23)18-8-10-20-9-2-7-19-20/h2-7,9,13H,8,10-12H2,1H3,(H,18,23)

InChI Key

CTELQQPTDPDKTO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCN3C=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.